2,3-Bis(2-pyridyl)pyrazine

Description

Historical Context and Discovery

2,3-Bis(2-pyridyl)pyrazine (dpp) emerged as a critical bridging ligand in coordination chemistry during the late 20th and early 21st centuries, driven by advancements in supramolecular chemistry and photoactive metal complexes. Its synthesis and characterization were initially reported in studies exploring polypyridyl ligands for transition-metal coordination. Early applications focused on ruthenium complexes, where dpp’s conjugated π-system enabled metal-to-ligand charge-transfer (MLCT) transitions, critical for luminescent properties. Subsequent research expanded its utility to include manganese, copper, and palladium complexes, highlighting its versatility in magnetic and catalytic applications.

Structural Characteristics and Nomenclature

Molecular Formula: C₁₄H₁₀N₄

SMILES: c1ccc(nc1)-c2nccnc2-c3ccccn3

InChI Key: WTZDTUCKEBDJIM-UHFFFAOYSA-N

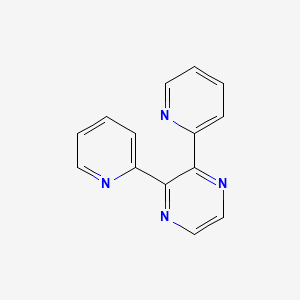

The structure consists of a pyrazine core with two 2-pyridyl groups attached at positions 2 and 3. This arrangement creates a planar, π-conjugated system that facilitates coordination with metal ions through the nitrogen atoms of the pyridyl and pyrazine rings. The compound is also known as 2,3-di-2-pyridinylpyrazine or 2,3-bis(pyridin-2-yl)pyrazine.

Table 1: Key Structural and Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 234.26 g/mol | |

| Melting Point | 168–170°C | |

| Solubility | Soluble in polar aprotic solvents | |

| Conjugation Path | Pyridyl-pyrazine- |

Propriétés

IUPAC Name |

2,3-dipyridin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZDTUCKEBDJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352116 | |

| Record name | 2,3-di(2-pyridyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25005-96-3 | |

| Record name | 2,3-Di-2-pyridinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-di(2-pyridyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(2-pyridyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Approach

The common synthetic strategy involves the construction of the pyrazine ring substituted with pyridyl groups through cyclization reactions or cross-coupling methods using appropriate pyridyl precursors. The preparation often requires:

- Starting materials such as 2-aminopyridine derivatives or halogenated pyridines.

- Formation of the pyrazine ring by condensation or cyclization.

- Introduction of the 2-pyridyl substituents at the 2 and 3 positions of pyrazine.

Example from Ruthenium Complex Studies

In studies involving Ru(III) complexes with this compound (referred to as DPP), the ligand was prepared and then coordinated to Ru(III) ions to form complexes such as [RuCl(DPP)(OH2)3]Cl2. The preparation of the ligand itself is a prerequisite step before complexation and was implied to be achieved through established synthetic organic chemistry methods suitable for pyrazine derivatives.

Summary Table of Preparation-Related Findings

| Aspect | Details |

|---|---|

| Synthetic Strategy | Cyclization and/or cross-coupling of pyridyl precursors |

| Purification | Recrystallization, chromatography |

| Characterization | Elemental analysis, UV-Vis, FT-IR, NMR |

| Coordination Chemistry Role | Ligand coordinates through nitrogen atoms in azomethine and pyridyl groups |

| Stability | Confirmed by spectrophotometric titration in acetonitrile and water |

| Application | Used to prepare Ru(III) complexes with potential biological activity |

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Bis(2-pyridyl)pyrazine undergoes various chemical reactions, including:

Coordination Reactions: Forms complexes with metal ions such as ruthenium, copper, and vanadium.

Oxidation and Reduction: Can participate in redox reactions, especially when coordinated with metal centers.

Substitution Reactions: The pyridyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Coordination Reactions: Typically involve metal salts (e.g., RuCl3, CuSO4) in aqueous or organic solvents.

Oxidation: Often involves oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Major Products:

Coordination Complexes: Formation of luminescent complexes such as Ru(bpy)2(dpp)2+ and (bpy)2Ru(dpp)Ru(bpp)24+.

Oxidation Products: Depending on the conditions, various oxidized forms of the ligand or metal-ligand complexes.

Substitution Products: Substituted derivatives of the original compound.

Applications De Recherche Scientifique

Coordination Chemistry

DPP functions as a bidentate ligand, coordinating with transition metals through its nitrogen donor atoms. Its ability to form stable complexes enhances the biological activity of metal ions, particularly in the development of anticancer and antimicrobial agents.

Research has demonstrated that DPP forms complexes with various metal ions such as Ru(III), Cu(II), and Pt(II), which exhibit promising biological properties:

- Ruthenium Complexes : DPP has been utilized in the synthesis of Ru(III) complexes that show cytotoxic activity against cancer cells. The coordination of DPP enhances the stability and solubility of these complexes in biological systems, facilitating their interaction with biomolecules .

- Copper Complexes : Copper(II) complexes with DPP have been studied for their magnetic properties and potential applications in photoluminescence. These complexes exhibit unique structural characteristics that contribute to their biological efficacy .

| Metal Complex | Biological Activity | Reference |

|---|---|---|

| Ru(DPP) | Anticancer activity | |

| Cu(DPP) | Antimicrobial properties |

Luminescent Materials

DPP is also employed in the preparation of luminescent metal complexes, particularly those involving Ru(II). These complexes are notable for their photophysical properties, making them suitable for applications in light-emitting devices and sensors.

Synthesis of Luminescent Complexes

The synthesis of Ru(bpy)₂(DPP)²⁺ (where bpy = 2,2'-bipyridine) has been reported, showcasing DPP's role as a bridging ligand that enhances luminescence:

- Photophysical Properties : The luminescent properties of these complexes are influenced by the electronic interactions between the metal center and the DPP ligand, leading to enhanced emission characteristics suitable for optoelectronic applications .

| Complex | Luminescence | Application |

|---|---|---|

| Ru(bpy)₂(DPP)²⁺ | High emission intensity | Light-emitting devices |

Catalysis

DPP has been investigated for its catalytic potential in various chemical reactions, particularly in substitution reactions involving metal complexes.

Kinetic Studies of Substitution Reactions

A study on dinuclear Ru(II)-Pt(II) complexes with DPP revealed insights into their reactivity:

- Mechanism of Substitution : The kinetic analysis showed that DPP facilitates the substitution of chloride ligands by nucleophiles through an associative mechanism. This property is crucial for developing catalysts that operate efficiently under mild conditions .

| Complex Type | Substitution Reaction | Rate Law |

|---|---|---|

| Ru(II)-Pt(II)-DPP | Chloride substitution | k_obs = k_1st [Nu] |

Mécanisme D'action

The mechanism of action of 2,3-Bis(2-pyridyl)pyrazine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridyl and pyrazine rings act as donor sites, forming stable complexes with metal centers. These complexes can exhibit unique catalytic, photophysical, and electrochemical properties, depending on the metal ion and the coordination environment.

Molecular Targets and Pathways:

Metal Coordination: Targets metal ions such as ruthenium, copper, and vanadium.

Catalytic Pathways: Involved in catalytic cycles for oxidation, reduction, and substitution reactions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazine Derivatives

Coordination Chemistry and Stability Constants

DPP exhibits superior metal-binding stability compared to structurally analogous pyrazine derivatives. Key findings from Ru(III) complexation studies in acetonitrile include:

Key Observations :

- DPP’s high stability arises from its rigid geometry and dual nitrogen donors, facilitating octahedral coordination with Ru(III) (1:2 stoichiometry) .

- PTCA’s weaker binding is attributed to sulfur’s lower electronegativity and steric hindrance .

- PAOX forms [RuCl(PAOX)₂(OH₂)]Cl₂, the only Ru(III) complex in this group with potent antifungal activity, despite lower stability than DPP .

Structural Isomerism: 2,3-dpp vs. 2,5-dpp

The position of pyridyl substituents significantly impacts bridging efficiency and magnetic properties:

Key Observations :

Key Observations :

- DPP’s Fe²⁺ sensitivity is surpassed by tetrakis-pyridyl pyrazine derivatives but remains valuable for its redox activity in polymer matrices .

- In donor-acceptor polymers, DPP derivatives (e.g., BPC-2DPP) exhibit tunable bandgaps (1.8–2.2 eV) and high charge mobility, outperforming quinoxaline-based analogues in stability .

Key Observations :

- DPP’s role in photodynamic therapy is indirect; heterobimetallic complexes (e.g., Ru-Pt-DPP) achieve potent phototoxicity via DNA intercalation .

Activité Biologique

Introduction

2,3-Bis(2-pyridyl)pyrazine (dpp) is a compound of significant interest in the field of medicinal chemistry and coordination chemistry due to its unique structural properties and versatile biological activities. This article reviews the biological activities associated with dpp, including its cytotoxic effects, catalytic properties, and potential applications in drug development.

Chemical Structure

The structure of this compound is characterized by two pyridyl groups attached to a pyrazine core. This configuration allows for diverse interactions with biological targets, particularly in coordination with metal ions.

Cytotoxicity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study highlighted its efficacy in inducing apoptosis in human ovarian cancer cells (A2780) through mechanisms involving mitochondrial membrane potential disruption and reactive oxygen species (ROS) generation. The compound's ability to accumulate within cellular compartments enhances its cytotoxic potential .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 15 | Apoptosis via ROS generation |

| HeLa | 20 | Mitochondrial dysfunction |

| HepG2 | 25 | Cell cycle arrest at G2/M phase |

Coordination Chemistry and Anticancer Activity

The coordination properties of dpp with transition metals have been extensively studied. Complexes formed between dpp and metals such as Ru(III) and Ir(III) have shown enhanced biological activity compared to the free ligand. For instance, Ru(III) complexes with dpp demonstrated improved anticancer properties due to increased cellular uptake and DNA binding affinity .

Organocatalytic Properties

In addition to its cytotoxic effects, dpp has been identified as an efficient organocatalyst for various organic transformations. It has been successfully employed in the direct Csp-H arylation of unactivated arenes through C-H bond activation, showcasing its versatility beyond biological applications .

Case Studies

- Cytotoxic Mechanisms : A study conducted by Koziel et al. investigated the cytotoxic mechanisms of Ir(III) complexes involving dpp. The research provided evidence for the induction of apoptosis characterized by caspase activation and changes in cell cycle dynamics .

- Anticancer Activity : Another investigation into the anticancer activity of dpp-metal complexes revealed that modifications to the ligand structure significantly affected the biological outcomes. The study emphasized the importance of ligand design in enhancing therapeutic efficacy against multidrug-resistant cancer cells .

Q & A

Basic: How does 2,3-Bis(2-pyridyl)pyrazine coordinate with transition metals like Ru(III)?

DPP acts as a polydentate ligand, coordinating via nitrogen atoms from its pyridyl and pyrazine moieties. In Ru(III) complexes, it forms octahedral geometries where the central Ru(III) ion binds to two nitrogen atoms from DPP (one azomethine nitrogen and one pyridyl nitrogen), alongside ancillary ligands like Cl⁻ or water . The formation of five-membered chelate rings enhances thermodynamic stability compared to other pyrazine derivatives .

Basic: What spectroscopic methods are used to characterize DPP-metal complexes?

UV-Vis spectroscopy tracks ligand-to-metal charge transfer (LMCT) bands (e.g., absorbance at 354 nm for Ru(III)-DPP complexes) . FT-IR confirms coordination via shifts in N–H and C=N stretching frequencies. Elemental analysis and thermogravimetric studies validate stoichiometry and thermal stability . Electrochemical measurements (cyclic voltammetry) assess redox behavior .

Advanced: How are stability constants of DPP-metal complexes determined experimentally?

Spectrophotometric titration in acetonitrile or aqueous solutions monitors absorbance changes during incremental metal addition. For Ru(III)-DPP, the molar ratio method (plotting absorbance at 354 nm vs. Ru(III)/DPP ratio) identifies a 1:2 metal:ligand stoichiometry . A-diagrams (absorbance at 233 nm vs. 279 nm) resolve equilibrium constants for stepwise complexation .

Advanced: Why does DPP form highly stable Ru(III) complexes compared to pyrazine-2-thiocarboxamide?

The stability arises from DPP’s ability to form five-membered chelate rings via pyridyl and pyrazine nitrogens, reducing steric strain and enhancing ligand field strength. In contrast, thiocarboxamide derivatives form less stable six-membered rings due to sulfur’s larger atomic radius and weaker donor strength .

Basic: What synthetic routes are used to prepare DPP-containing coordination compounds?

Ru(III)-DPP complexes are synthesized by reacting RuCl₃ with DPP in acetonitrile, followed by crystallization . For Cu(II) complexes, methanol solutions of CuCl₂·2H₂O and DPP are refluxed with acetylacetone to form dinuclear structures . Stoichiometric control (e.g., 1:2 metal:ligand ratio) ensures product purity .

Advanced: How do computational methods validate the geometry of DPP complexes?

Semi-empirical methods (AM1/PM3) optimize molecular structures, confirming octahedral coordination around Ru(III). Bond lengths and angles calculated for Ru–N (1.9–2.1 Å) and N–Ru–N (85–95°) align with crystallographic data, supporting experimental observations .

Advanced: What explains the limited magnetic interaction mediation in DPP-Cu(II) complexes?

DPP’s bis-bidentate coordination mode creates longer metal-metal distances (>5 Å), reducing superexchange pathways. This contrasts with bridging ligands like pyrazine (pyz) or tetrakis(2-pyridyl)pyrazine (tppz), which enable stronger antiferromagnetic coupling via shorter bridges .

Basic: What biological activities are reported for DPP-metal complexes?

[RuCl(DPP)₂(OH₂)]Cl₂ exhibits antifungal activity against Candida albicans (MIC = 32 µg/mL) without cytotoxicity, attributed to ligand hydrophobicity and Ru(III)’s redox activity . Copper-DPP complexes show antimicrobial potential, though structure-activity relationships require further study .

Advanced: How does DPP direct the growth of Ag stellar dendrites in material synthesis?

DPP acts as a growth-directing agent by adsorbing onto specific crystal facets (e.g., {111} for Ag), promoting hexagonal nucleation. Controlled diffusion-reaction conditions (e.g., solvent polarity, temperature) yield symmetrical dendrites, as shown in SEM/HRTEM studies .

Advanced: How do A-diagrams resolve equilibria in Ru(III)-DPP systems?

A-diagrams plot absorbance at two wavelengths (e.g., 233 nm vs. 279 nm) to detect stepwise complexation. For Ru(III)-DPP, two linear segments indicate sequential formation of [Ru(DPP)]³⁺ and [Ru(DPP)₂]³⁺, with stability constants (log β₁ = 4.2, log β₂ = 7.8) derived from slope analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.